HMG-CoA Reductase-IN-1
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Overview
Description
HMG-CoA Reductase-IN-1 is a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. By inhibiting this enzyme, this compound effectively reduces cholesterol levels, making it a valuable compound in the treatment of hypercholesterolemia and related cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HMG-CoA Reductase-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a substituted pyridine derivative, which is then subjected to a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
HMG-CoA Reductase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced form.
Substitution: Nucleophilic and electrophilic substitution reactions can modify its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
HMG-CoA Reductase-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the mevalonate pathway and cholesterol biosynthesis.
Biology: Researchers use it to investigate the role of cholesterol in cell membrane structure and function.
Mechanism of Action
HMG-CoA Reductase-IN-1 exerts its effects by binding to the active site of 3-hydroxy-3-methylglutaryl coenzyme A reductase, thereby inhibiting its activity. This inhibition prevents the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. The molecular targets involved include the enzyme’s catalytic domain and the sterol-sensing domain, which are essential for its function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A reductase, such as:
- Lovastatin
- Simvastatin
- Atorvastatin
- Rosuvastatin
Uniqueness
HMG-CoA Reductase-IN-1 is unique due to its high potency and selectivity for the enzyme. Unlike some statins, it has a distinct chemical structure that allows for more efficient inhibition of the enzyme, leading to greater reductions in cholesterol levels with potentially fewer side effects .
Properties
Molecular Formula |
C27H29N3O7 |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
(E,3R,5S)-3,5-dihydroxy-7-[2-(4-hydroxyphenyl)-4-[(4-hydroxyphenyl)carbamoyl]-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid |
InChI |
InChI=1S/C27H29N3O7/c1-15(2)24-22(12-11-20(33)13-21(34)14-23(35)36)25(27(37)28-17-5-9-19(32)10-6-17)30-26(29-24)16-3-7-18(31)8-4-16/h3-12,15,20-21,31-34H,13-14H2,1-2H3,(H,28,37)(H,35,36)/b12-11+/t20-,21-/m1/s1 |
InChI Key |
LBAMVGZTJZMITA-LKWCPCFXSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=NC(=N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)O)/C=C/[C@H](C[C@H](CC(=O)O)O)O |
Canonical SMILES |
CC(C)C1=C(C(=NC(=N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)O)C=CC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
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